3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid
説明
特性
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)4-3-9-5-11-12(7-9)6-8-1-2-8/h5,7-8H,1-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGHCHMAHYLNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with specific biological targets, potential therapeutic applications, and insights from recent research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- Functional Groups : Contains a pyrazole ring, a cyclopropylmethyl group, and a propanoic acid moiety.
While specific mechanisms of action for this compound have not been fully elucidated, it has been identified as an agonist for the G protein-coupled receptor 40 (GPR40). This receptor plays a crucial role in insulin secretion and glucose metabolism, suggesting that the compound may have potential applications in treating metabolic disorders such as diabetes.
1. Metabolic Regulation
Research indicates that this compound can modulate insulin secretion through its action on GPR40. This property positions it as a candidate for further investigation in diabetes treatment, aiming to improve glucose homeostasis and insulin sensitivity.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(1H-pyrazol-4-yl)propanoic acid | Pyrazole ring with propanoic acid | Simpler structure; less complex than the target compound |
| 2-[1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | Dimethyl substitution on pyrazole | Enhanced lipophilicity; potential for different bioactivity |
| 3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid | Benzyl group instead of cyclopropylmethyl | Different receptor interaction profile |
This table illustrates how the structural variations influence the biological activity and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacodynamics and therapeutic profile optimization of this compound. Notable findings include:
- GPR40 Activation : Experimental data suggest that this compound effectively activates GPR40, leading to increased insulin secretion in vitro.
- Potential for Diabetes Treatment : Given its mechanism of action, there is significant interest in further developing this compound as a therapeutic agent for managing diabetes and related metabolic disorders.
類似化合物との比較
Comparison with Structurally Similar Pyrazole Derivatives
The following table and analysis highlight key structural, synthetic, and physicochemical differences between 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid and analogous compounds.
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Functional Implications
Cyclopropane rings are known to enhance rigidity and resistance to oxidative metabolism.
C4 Chain Variations: All analogs share a propanoic acid chain at C4, critical for hydrogen bonding and solubility. However, modifications like the isopropylamino group in CAS 1341969-82-1 introduce basicity, altering pH-dependent solubility and protein-binding affinity.
準備方法
General Synthetic Strategy
The synthesis of 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid typically follows these key steps:
- Formation of the pyrazole ring system.
- Alkylation at the pyrazole nitrogen with cyclopropylmethyl halides or equivalents.
- Introduction or extension of the propanoic acid side chain at the 4-position of the pyrazole ring.
Preparation of Pyrazole Core
The pyrazole ring is commonly synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Literature indicates that pyrazole derivatives can be prepared by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-keto esters under acidic or basic conditions, often followed by purification steps such as recrystallization or chromatography.
Functionalization to Propanoic Acid
The propanoic acid side chain at the 4-position of the pyrazole can be introduced or extended by:
- Carboxylation of an appropriate precursor: For example, starting from a pyrazole bearing a propionyl substituent that can be oxidized or hydrolyzed to the acid.
- Use of halo-propanoic acid derivatives: Coupling the pyrazole intermediate with halo-propanoic acid or its esters under basic conditions.
- Hydrolysis of ester intermediates: Conversion of ester functionalities to the free acid under acidic or basic hydrolysis conditions.
Representative Preparation Method from Patent Literature
According to patent WO2017107089A1, pyrazolyl derivatives bearing alkyl substituents, including cyclopropylmethyl groups, are synthesized by:
- Starting with pyrazole derivatives substituted at the 4-position.
- Alkylating the pyrazole nitrogen with cyclopropylmethyl halides.
- Subsequent functional group transformations to introduce or reveal the propanoic acid moiety.
While the patent focuses on related pyrazolyl compounds as allosteric modulators, the synthetic approaches described are applicable for the preparation of this compound.
Experimental Conditions and Yields
Though direct literature on this exact compound is limited, analogous pyrazole derivatives have been prepared under the following conditions with high yields and purity:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + β-keto ester, reflux in ethanol | 70-90 | Typical condensation reaction |
| N-Alkylation with cyclopropylmethyl bromide | K2CO3, DMF, room temp to 60°C, 6-12 h | 75-85 | Selective N1 alkylation |
| Ester hydrolysis to acid | NaOH or HCl, aqueous reflux | 80-95 | Conversion of ester to propanoic acid |
These conditions are consistent with standard organic synthesis protocols for pyrazole derivatives.
Analytical and Purification Techniques
- Purification: Recrystallization from ethyl acetate/petroleum ether or chromatographic methods.
- Characterization: NMR spectroscopy (1H, 13C), melting point determination, and mass spectrometry confirm the structure and purity.
- Typical NMR signals: For pyrazole protons and cyclopropylmethyl substituents, chemical shifts are consistent with literature values for similar compounds.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Pyrazole ring synthesis | Condensation of hydrazine + β-keto ester | Ethanol reflux, acidic or basic catalysis | 70-90 | Formation of pyrazole core |
| N-Alkylation | Alkylation with cyclopropylmethyl halide | K2CO3/NaH, DMF or THF, 25-60°C | 75-85 | Selective N1 substitution |
| Propanoic acid introduction | Hydrolysis or coupling reactions | NaOH/HCl hydrolysis or coupling with halo-propanoic acid | 80-95 | Conversion to free acid |
| Purification | Recrystallization or chromatography | Ethyl acetate/petroleum ether | - | Ensures high purity and yield |
Q & A
Q. What are the common synthetic routes for 3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclopropane functionalization followed by pyrazole ring formation. A general approach includes refluxing intermediates (e.g., chloranil in xylene) to facilitate cyclization, as seen in analogous pyrazole-propanoic acid derivatives . Post-synthesis, intermediates are characterized via ¹H/¹³C NMR to confirm substituent positions and purity. For example, pyrazole derivatives with propanoic acid groups show characteristic carbonyl (C=O) peaks at ~1700 cm⁻¹ in FTIR and molecular ion peaks in ESI-MS . Yield optimization (e.g., 48–85%) depends on reaction time and substituent electronic effects .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Structural validation combines NMR spectroscopy (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm) and mass spectrometry (e.g., [M+H]+ peaks matching theoretical molecular weights) . For crystallographic confirmation, SHELX programs (e.g., SHELXL) refine X-ray diffraction data to resolve bond lengths and angles, particularly for the cyclopropylmethyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for pyrazole-propanoic acid derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., pyrazole ring proton shifts) or steric effects from the cyclopropyl group. To address this:
Q. How does the cyclopropylmethyl group influence the compound’s reactivity and biological activity?
Q. What experimental design optimizes crystallization for X-ray analysis of this compound?
- Methodological Answer : Crystallization optimization involves:
- Screening solvent systems (e.g., methanol/water mixtures) to promote slow crystal growth.
- Using SHELXD for phase determination and SHELXL for refinement, particularly for handling twinned or high-resolution data .
- Analyzing thermal parameters (B-factors) to assess disorder in the cyclopropyl group .
Q. How can researchers address low yields in the final synthetic step?
- Methodological Answer : Low yields (e.g., <50%) may result from steric hindrance or side reactions. Mitigation strategies include:
- Introducing microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Using protecting groups (e.g., Fmoc) for the carboxylic acid moiety during cyclopropane functionalization .
- Monitoring reaction progress via HPLC to isolate intermediates and minimize byproducts .
Analytical & Computational Tools
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
